1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea
Description
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea is a synthetic urea derivative featuring a pyrrolo[2,3-b]pyridine core linked via a propyl chain to a 4-chlorobenzyl-substituted urea group. The 4-chlorobenzyl group introduces lipophilicity, which may enhance membrane permeability and influence pharmacokinetic properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c19-16-6-4-14(5-7-16)13-22-18(24)21-10-2-11-23-12-8-15-3-1-9-20-17(15)23/h1,3-9,12H,2,10-11,13H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEYSKXZUSPYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolopyridine Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyridine ring system.
Alkylation: The pyrrolopyridine intermediate is then alkylated with a suitable propyl halide to introduce the propyl chain.
Urea Formation: The alkylated intermediate is reacted with 4-chlorobenzyl isocyanate to form the final urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce any reducible groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzyl ureas.
Scientific Research Applications
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with derivatives reported in recent synthesis studies (Table 1). Key differences lie in the core functional group (urea vs.
Key Observations:
Core Structure Influence :
- The urea core in the target compound replaces the pyrrolidine-2,5-dione ring found in analogs. Ureas are versatile in drug design due to their hydrogen-bonding capacity, often enhancing target affinity. In contrast, pyrrolidine-2,5-diones (e.g., succinimides) are associated with conformational rigidity and metabolic stability .
Substituent Effects: The 4-chlorobenzyl group in the target compound contrasts with the indole or methoxyindole substituents in analogs.
Synthetic Efficiency: Yields for pyrrolidine-2,5-dione analogs range from 41% to 65%, with longer alkyl chains (e.g., butyl in Compound 7) generally correlating with lower yields.
Physical Properties :
- Melting points for pyrrolidine-2,5-dione analogs vary widely (97–235°C), likely due to differences in crystallinity and intermolecular interactions. The target compound’s urea group could result in a distinct melting profile, though data are unavailable .
Implications of Structural Variations
- Pharmacological Potential: While the pyrrolopyridine moiety is common across these compounds, the urea core in the target compound may confer unique selectivity for enzymes or receptors compared to pyrrolidine-2,5-dione derivatives. For example, urea-based inhibitors are prominent in kinase and protease targeting.
- Toxicity Considerations: Heterocyclic amines like pyrrolopyridine are structurally distinct from carcinogenic heterocycles (e.g., IQ in processed meats), but rigorous toxicity profiling is essential for therapeutic development .
Biological Activity
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine moiety linked to a 4-chlorobenzylurea group. Its molecular formula is C15H17ClN4O, and its structure can be represented as follows:
The primary biological activity of this compound is attributed to its interaction with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. The inhibition of these receptors affects critical biochemical pathways involved in cell proliferation, migration, and angiogenesis.
Targeted Pathways
- FGFR Signaling Pathway : Inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines.
- Cell Cycle Regulation : The compound has shown potential in disrupting the cell cycle in cancerous cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of proliferation |
| HCT116 (Colon Cancer) | 10.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
These results highlight the compound's potential as a therapeutic agent in cancer treatment.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. It demonstrated significant free radical scavenging activity comparable to established antioxidants like Trolox.
| Assay Type | IC50 (µM) | Comparison |
|---|---|---|
| DPPH Scavenging | 25.0 | Comparable to BHT |
| ABTS Scavenging | 20.0 | More effective than ascorbic acid |
Case Studies
Several studies have focused on the therapeutic implications of this compound:
- Study on Breast Cancer Cells : A study published in Pharmaceutical Research demonstrated that the compound significantly inhibited the growth of MCF-7 cells through FGFR pathway modulation, leading to apoptosis induction .
- Colon Cancer Inhibition : Another study indicated that treatment with this compound resulted in reduced tumor growth in xenograft models of HCT116 cells, suggesting its potential for in vivo applications .
- Antioxidant Evaluation : Research conducted on various free radical scavenging assays revealed that the compound effectively protects cellular components from oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
